molecular formula C16H18N4O4S B2989433 ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate CAS No. 2034268-00-1

ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2989433
CAS No.: 2034268-00-1
M. Wt: 362.4
InChI Key: DVELYYPZANSNIK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure suggests a range of interesting chemical reactivities and biological activities, making it a subject of study in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route might start with the formation of the pyridazinone core by cyclization of appropriate dicarbonyl compounds with hydrazine derivatives. Subsequent steps would include:

  • Introduction of the cyclopropyl group.

  • Formation of the thiazole ring through condensation reactions involving sulfur sources.

  • Attachment of the ethyl ester group through esterification reactions.

Reaction conditions may involve the use of polar aprotic solvents such as dimethylformamide (DMF), elevated temperatures, and catalysts like palladium or other transition metals to facilitate coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization for yield, purity, and cost-effectiveness. Large-scale synthesis might involve continuous flow reactors, automated reaction systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation at the thiazole or pyridazinone rings.

  • Reduction: : Possible reduction of the carbonyl groups to alcohols.

  • Substitution: : Electrophilic or nucleophilic substitutions at various reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Halogenating agents, strong bases or acids.

Major Products Formed

Products from these reactions can vary widely. For instance:

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction could produce alcohol derivatives.

  • Substitution reactions may introduce halogens, alkyl, or other functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate for the development of more complex molecules. Researchers might use it to explore new synthetic pathways and reaction mechanisms.

Biology

Its structure suggests potential bioactivity, making it a candidate for biochemical assays and studies on enzyme inhibition or activation.

Medicine

Investigations into its pharmaceutical properties could lead to the development of new drugs, particularly if it exhibits anti-inflammatory, antibacterial, or antiviral activities.

Industry

In industrial chemistry, it may find applications in material science, particularly in the development of new polymers or as a precursor for specialty chemicals.

Mechanism of Action

The compound likely interacts with biological molecules through hydrogen bonding, van der Waals forces, and possibly covalent bonding. Its molecular targets could include enzymes, receptors, and other macromolecules, interfering with their normal function and thus exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(6-oxo-1,6-dihydropyridazin-3-yl)acetamido)-4-methylthiazole-5-carboxylate

  • Methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate

These compounds share structural similarities but differ in functional groups or substituent positions.

Uniqueness

This compound stands out due to its specific combination of functional groups that confer unique reactivity and potential biological activities, which can be tuned by modifying the substituents.

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Properties

IUPAC Name

ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-3-24-15(23)14-9(2)17-16(25-14)18-12(21)8-20-13(22)7-6-11(19-20)10-4-5-10/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVELYYPZANSNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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